molecular formula C15H17NO B4457857 N-ethyl-3-(1-naphthyl)propanamide

N-ethyl-3-(1-naphthyl)propanamide

Cat. No.: B4457857
M. Wt: 227.30 g/mol
InChI Key: TYCAKCULLGPXIK-UHFFFAOYSA-N
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Description

N-Ethyl-3-(1-naphthyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with an ethyl group at the nitrogen atom and a 1-naphthyl group at the third carbon position. For instance, compounds like N-(1-(R)-(1-naphthyl)ethyl)-3-(trifluoromethyl)phenyl)-1-propanamide (CAS 1005450-55-4) share the naphthyl-propanamide framework but differ in substituents, highlighting the versatility of this class in pharmaceutical and material sciences .

Properties

IUPAC Name

N-ethyl-3-naphthalen-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-16-15(17)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,2,10-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCAKCULLGPXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of N-ethyl-3-(1-naphthyl)propanamide, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Synthesis Method Yield Applications/Notes References
This compound (Target) C₁₆H₁₇NO Ethyl (N), 1-naphthyl (C3) ~239.32 Likely via amide coupling N/A Hypothesized for drug development -
N-(1-(R)-(1-naphthyl)ethyl)-3-(trifluoromethyl)phenyl)-1-propanamide C₂₂H₂₀F₃NO (R)-1-naphthylethyl (N), CF₃-phenyl 395.40 Triethyl phosphite-mediated coupling 90% High-yield industrial synthesis
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₅H₂₄N₂O₂ Indol-3-yl ethyl (N), methoxynaphthyl 400.48 Naproxen-tryptamine coupling High SARS-CoV-2 research candidate
N-Ethyl-3-(heptylamino)propanamide C₁₂H₂₆N₂O Ethyl (N), heptylamino (C3) 214.35 Not specified N/A Lab-scale biochemical studies
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine C₁₉H₂₁NOS N,N-dimethyl, naphthyloxy-thienyl 311.44 Reaction with 1-fluoronaphthalene 72.9% Intermediate for duloxetine

Key Comparative Insights

Substituent Impact on Bioactivity: The trifluoromethylphenyl group in CAS 1005450-55-4 enhances lipophilicity and metabolic stability, making it suitable for CNS-targeting drugs . The absence of polar groups in this compound suggests lower solubility compared to analogs with methoxy or trifluoromethyl substituents.

Synthesis Efficiency :

  • The triethyl phosphite-mediated method in achieves 90% yield, outperforming the 72.9% yield of the duloxetine intermediate in . This highlights the importance of reagent choice in optimizing propanamide synthesis.

Physicochemical Properties: Alkylamino-substituted derivatives (e.g., N-ethyl-3-(heptylamino)propanamide ) exhibit lower molecular weights (~214 g/mol) and simpler structures, favoring lab-scale applications. Conversely, naphthyl-containing analogs (e.g., target compound) have higher molecular weights (~239–395 g/mol), aligning with pharmaceutical use cases requiring aromatic interactions.

Industrial Scalability :

  • Methods avoiding hazardous byproducts (e.g., hydrochloric acid or SO₂ gas in ) are critical for large-scale production, contrasting with lab-focused syntheses in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-3-(1-naphthyl)propanamide
Reactant of Route 2
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N-ethyl-3-(1-naphthyl)propanamide

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